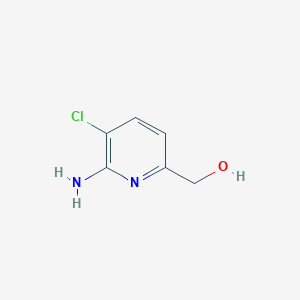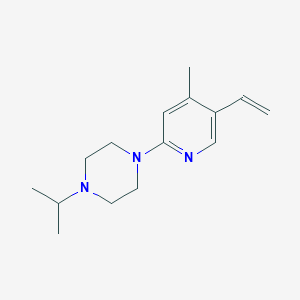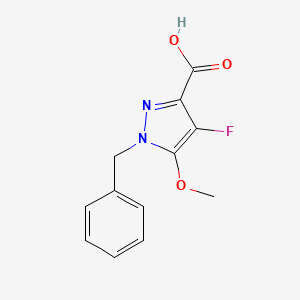
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperazine moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or piperazine moiety.
Substitution Products: Compounds with substituted amino or methyl groups.
Scientific Research Applications
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a neuroprotective and anti-inflammatory agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and a pyrimidine ring, but with a phenyl substitution.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole rings, exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N6O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15) |
InChI Key |
OUZFJQMMGVYVDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)






![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)
